molecular formula C10H10N2O2 B8228908 Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B8228908
M. Wt: 190.20 g/mol
InChI Key: XTCMCETVRBCERD-UHFFFAOYSA-N
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Description

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and pyridine rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylpyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetic acid and heating to reflux temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate and its derivatives often involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
  • Pyrrolopyrazine derivatives

Uniqueness

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This combination provides a distinct electronic structure and reactivity profile, making it a valuable scaffold for designing new molecules with tailored properties .

Properties

IUPAC Name

methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-5-7-3-4-8(10(13)14-2)11-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMCETVRBCERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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